molecular formula C18H17FN2O3 B4615475 N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B4615475
M. Wt: 328.3 g/mol
InChI Key: SNXBHMFWOSAWFZ-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a useful research compound. Its molecular formula is C18H17FN2O3 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.12232057 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis for Biological Activity

A series of new acetamides derived from pyrrolidinyl-acetic acid were synthesized and evaluated for anticonvulsant activity and neurological toxicity. This research explored the potential therapeutic uses of compounds structurally related to N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in treating epilepsy. Several molecules showed protection in animal models of epilepsy, indicating their potential as anticonvulsant agents. Additionally, some compounds exhibited significant analgesic activity without impairing motor coordination, suggesting a dual therapeutic application. The mechanism of anticonvulsant activity may be partially related to the influence on voltage-gated sodium and calcium channels (Obniska et al., 2015).

Herbicidal Applications

Research into novel derivatives of N-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide demonstrated their efficacy as herbicidal compounds. A study showed that one of the synthesized compounds exhibited more than 90% control efficacy against Amaranthus spinosus, indicating the potential for developing new, more effective herbicides based on this chemical structure (Huang Ming-zhi & Min Zhong-cheng, 2006).

In Vitro Antibacterial Activities

Oxazolidinone derivatives, including N-(3-fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]-phenyl)-2-oxo-5-oxazolidinyl)methyl-acetamide, were studied for their antibacterial activities. These compounds were found to be potent against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. The study highlights the potential of these compounds in treating bacterial infections resistant to conventional antibiotics (Zurenko et al., 1996).

Synthesis for Antimicrobial Evaluation

Isoxazolinyl oxazolidinones, structurally similar to this compound, were synthesized and their in vitro antibacterial activity assessed. These compounds demonstrated significant activity against resistant Gram-positive and Gram-negative bacteria, showing promise for the development of new antimicrobial agents to combat antibiotic resistance (Varshney et al., 2009).

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-11-3-6-16-15(7-11)21(18(23)10-24-16)9-17(22)20-14-8-13(19)5-4-12(14)2/h3-8H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXBHMFWOSAWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=C(C=CC(=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Reactant of Route 2
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N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Reactant of Route 6
N-(5-fluoro-2-methylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.